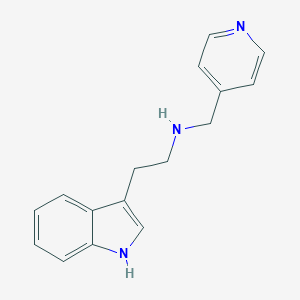
2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine, also known as 4-IEM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of tryptamine derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. The compound has been found to act as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, anxiety, and cognition. Additionally, 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine has been shown to activate dopamine D2 receptors, which are implicated in the regulation of reward and motivation.
Biochemical and Physiological Effects
2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine has been found to exhibit various biochemical and physiological effects in preclinical studies. The compound has been shown to increase the levels of serotonin and dopamine in the brain, which are important neurotransmitters involved in the regulation of mood and behavior. Additionally, 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine has been found to enhance neuroplasticity, which is the brain's ability to adapt and change in response to new experiences.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine in lab experiments is its high potency and selectivity for specific neurotransmitter receptors. This allows researchers to study the effects of the compound on specific pathways without affecting other systems in the brain. Additionally, 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine has a relatively low toxicity profile, making it a safe compound for use in animal studies.
However, one of the limitations of using 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine in lab experiments is its limited solubility in water, which can make it difficult to administer to animals. Additionally, the compound has a relatively short half-life, which can make it challenging to maintain stable levels in the bloodstream over extended periods.
Zukünftige Richtungen
There are several future directions for the research on 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine. One area of interest is the development of novel antidepressant and anxiolytic drugs based on the compound's pharmacological activities. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine and its effects on various neurotransmitter systems in the brain. Finally, the use of 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine as a tool for studying neuroplasticity and brain function in animal models holds great potential for advancing our understanding of the brain and its role in behavior and cognition.
Conclusion
In conclusion, 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine is a promising compound with potential therapeutic applications in various fields of scientific research. The compound's pharmacological activities, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine and its role in the development of novel drugs and therapies.
Synthesemethoden
The synthesis of 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine involves the reaction of indole-3-acetaldehyde with pyridine-4-methylamine in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride. The resulting product is purified through recrystallization or chromatography methods. The synthesis of 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine has been reported in various scientific publications, and the purity and yield of the compound can be optimized by modifying the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. The compound has been found to exhibit a wide range of pharmacological activities, including serotonin receptor agonism, dopamine receptor agonism, and inhibition of monoamine oxidase enzymes. These activities make 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine a promising candidate for the development of novel antidepressant, anxiolytic, and antipsychotic drugs.
Eigenschaften
Molekularformel |
C16H17N3 |
|---|---|
Molekulargewicht |
251.33 g/mol |
IUPAC-Name |
2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine |
InChI |
InChI=1S/C16H17N3/c1-2-4-16-15(3-1)14(12-19-16)7-10-18-11-13-5-8-17-9-6-13/h1-6,8-9,12,18-19H,7,10-11H2 |
InChI-Schlüssel |
RHFWDNPLXMRBPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=NC=C3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2-morpholin-4-ylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275927.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine](/img/structure/B275930.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine](/img/structure/B275931.png)
![2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B275933.png)
![2-(2-Methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B275934.png)
![2-(4-{[(2-Chlorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol](/img/structure/B275935.png)
![3-{5-[(Cyclopentylamino)methyl]-2-furyl}benzoic acid](/img/structure/B275937.png)
![3-{5-[(Cyclohexylamino)methyl]-2-furyl}benzoic acid](/img/structure/B275938.png)
![4-{[(1-Methyl-3-phenylpropyl)amino]methyl}benzoic acid](/img/structure/B275939.png)
![3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid](/img/structure/B275941.png)
![3-[5-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B275942.png)
![2-[4-({[2-(Dimethylamino)ethyl]amino}methyl)phenoxy]ethanol](/img/structure/B275943.png)